Home > Products > Screening Compounds P89232 > 5-(1H-1,3-BENZODIAZOLE-1-SULFONYL)-8-METHOXYQUINOLINE
5-(1H-1,3-BENZODIAZOLE-1-SULFONYL)-8-METHOXYQUINOLINE -

5-(1H-1,3-BENZODIAZOLE-1-SULFONYL)-8-METHOXYQUINOLINE

Catalog Number: EVT-4465417
CAS Number:
Molecular Formula: C17H13N3O3S
Molecular Weight: 339.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides (Compounds 1-8)

Compound Description: These compounds are a series of benznidazole analogues, synthesized using the benzimidazole core as a model. They were evaluated for their antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. Notably, compound 7 displayed higher activity against G. intestinalis than benznidazole. []

Relevance: These compounds share the benzimidazole moiety with the target compound "5-(1H-benzimidazol-1-ylsulfonyl)-8-methoxyquinoline". The presence of the benzimidazole core in these compounds and their demonstrated biological activity highlight the potential therapeutic significance of the target compound, which also incorporates this structural feature. []

Compound Description: This series includes compounds like 2-amino-1,5-diazaspiro[4.5]dec-1-en-5-ium tosylate (6), 2-amino-8-oxa-1,5-diazaspiro[4.5]dec-1-en-5-ium tosylate (7), and 3-(1H-benzimidazol-1-yl)-N'-(tosyloxy)propanimidamide (10). These compounds were investigated for their molecular geometry, intermolecular interactions, and antidiabetic activity. They exhibited significant α-amylase and α-glucosidase inhibitory activity. []

Relevance: Compound 10 (3-(1H-benzimidazol-1-yl)-N'-(tosyloxy)propanimidamide) within this series directly incorporates the 1H-benzimidazol-1-yl substituent, a key structural feature also present in the target compound "5-(1H-benzimidazol-1-ylsulfonyl)-8-methoxyquinoline". This structural similarity suggests that the target compound might exhibit similar biological activities, potentially including antidiabetic properties. []

3-[5-(1H-Benzimidazol-2-ylmethanesulfonyl)-4-phenyl-4H-(1,2,4)triazol-3-yl]-1H-(1,8)naphthyridin-4-One Derivatives

Compound Description: This series of compounds features a benzimidazole moiety linked to a 1,2,4-triazole ring system through a methanesulfonyl bridge. These derivatives were synthesized through a multi-step process involving the reaction of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carbohydrazide with substituted phenyl isothiocyanates, followed by cyclization and further modifications. []

Relevance: Similar to the target compound "5-(1H-benzimidazol-1-ylsulfonyl)-8-methoxyquinoline", these derivatives also contain a benzimidazole unit connected to another heterocyclic ring via a sulfonyl linker. This common structural motif of a sulfonyl-linked benzimidazole suggests potential shared chemical properties and possibly similar biological activities. []

N-n-propyl-N-(2-arylethyl)-5-(1H-benzimidazol-2-thione)-ethylamines and Related Heterocyclic Congeners

Compound Description: These compounds, synthesized to explore potential dopaminergic ligands, contain a benzimidazol-2-thione moiety. While none of the compounds exhibited affinity for D-1 dopamine receptors, some, particularly the 1H-benzimidazol-2-thione derivatives, showed strong competition for D-2 receptor binding. []

Relevance: The benzimidazole core is a common feature between these compounds and the target compound "5-(1H-benzimidazol-1-ylsulfonyl)-8-methoxyquinoline". Although the target compound lacks the thione group present in these dopaminergic ligands, the shared benzimidazole core suggests a possible starting point for exploring potential interactions with biological targets. []

2-(1H-Benzimidazol-1-ylmethyl)-4-substituted 1-Hydroxyaryl Mannich Bases (7a-e)

Compound Description: These compounds were synthesized under solvent-free conditions using a Mannich-type reaction between 6H,13H-5:12,7:14-dimethanedibenzo[d,i][1,3,6,8]-tetraazecine (DMDBTA) and phenols. The study explored the mechanism of formation of these Mannich bases and their subsequent thermal decomposition into 1H-benzimidazole and ortho-methylated phenols. []

Relevance: The thermal decomposition products of these Mannich bases include 1H-benzimidazole, a core structure present in the target compound "5-(1H-benzimidazol-1-ylsulfonyl)-8-methoxyquinoline". While not structurally identical, the shared presence of the 1H-benzimidazole unit highlights the importance of this group in different chemical reactions and potential applications. []

[5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347)

Compound Description: This compound is an orally available and selective inhibitor of FGFR1, FGFR2, and FGFR3. It has shown promising antitumor activity in preclinical studies against cancer cells harboring FGFR alterations. []

Relevance: Both CH5183284 and "5-(1H-benzimidazol-1-ylsulfonyl)-8-methoxyquinoline" contain a benzimidazole moiety, albeit with different substitutions and attachments. This structural similarity highlights the benzimidazole core as a common element in compounds with potential therapeutic applications, particularly in the context of cancer therapy. []

1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438)

Compound Description: TAK-438 is a novel potassium-competitive acid blocker (P-CAB) with potent and long-lasting inhibitory effects on gastric acid secretion. It functions by inhibiting the gastric H+,K+-ATPase in a K+-competitive manner. [, ]

Relevance: Although this compound does not directly contain a benzimidazole moiety, it is relevant to "5-(1H-benzimidazol-1-ylsulfonyl)-8-methoxyquinoline" due to the presence of a pyridin-3-ylsulfonyl group. This structural feature, similar to the 1H-benzimidazol-1-ylsulfonyl group in the target compound, highlights the potential importance of sulfonyl-linked heterocycles in drug discovery and their potential impact on biological activity. [, ]

(r)-1-ethyl-3-[6-fluoro-5-[2-(1-hydroxy-1-methyl-ethyl)pyrimidin-5-yl]-7-(tetrahydrofuran-2-yl)-1h-benzimidazol-2-yl]urea

Compound Description: This compound is a gyrase inhibitor and exists in various solid forms, including a free base form characterized by its powder X-ray diffraction pattern and thermal properties. []

Relevance: This compound shares the benzimidazole core with "5-(1H-benzimidazol-1-ylsulfonyl)-8-methoxyquinoline". While the target compound lacks the urea and tetrahydrofuran substituents present in this gyrase inhibitor, the common benzimidazole core suggests potential similarities in certain physicochemical properties. []

2(1H)-quinolinones

Compound Description: This series of compounds, including 6-pyridin-3-yl-2(1H)-quinolinone (3), features a quinolinone core with various substituents. They were investigated for their cardiac stimulant activity and showed varying levels of potency. Notably, some members displayed greater inotropic activity than milrinone. []

Relevance: These compounds highlight the importance of the quinoline core, a key component of the target compound "5-(1H-benzimidazol-1-ylsulfonyl)-8-methoxyquinoline". The presence of a quinoline moiety in these compounds with demonstrated biological activity suggests that the target compound, containing both benzimidazole and quinoline features, may exhibit interesting pharmacological properties. []

3β-(hydroxy)-17-(1H-benzimidazol-1-yl)androsta-5,16-diene (Galeterone, 5)

Compound Description: Galeterone is a multitarget anticancer drug candidate with androgen receptor (AR) down-regulating activity. Structural modifications at C-3 and C-17 of galeterone have been explored to enhance its antiproliferative and AR degrading activities. []

Relevance: Galeterone shares the 1H-benzimidazol-1-yl substituent with the target compound "5-(1H-benzimidazol-1-ylsulfonyl)-8-methoxyquinoline". This structural similarity, coupled with galeterone's established anticancer activity, emphasizes the potential of compounds containing the 1H-benzimidazol-1-yl group as therapeutic agents, especially in the context of cancer treatment. []

Novel C-17-Heteroaryl Steroidal CYP17 Inhibitors/Antiandrogens

Compound Description: These compounds, including 3β-hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene (VN/124-1), feature a steroidal core with various heteroaryl substituents at the C-17 position. They were designed as inhibitors of human CYP17 enzyme and androgen receptor antagonists. Several compounds showed potent inhibitory activity against both targets and demonstrated antitumor activity in preclinical studies. []

Relevance: VN/124-1 directly incorporates the 1H-benzimidazol-1-yl substituent, identical to the one present in the target compound "5-(1H-benzimidazol-1-ylsulfonyl)-8-methoxyquinoline". This structural similarity, combined with VN/124-1's potent inhibitory and antitumor activity, further strengthens the hypothesis that the target compound may also exhibit significant biological activity, potentially targeting similar pathways. []

Properties

Product Name

5-(1H-1,3-BENZODIAZOLE-1-SULFONYL)-8-METHOXYQUINOLINE

IUPAC Name

5-(benzimidazol-1-ylsulfonyl)-8-methoxyquinoline

Molecular Formula

C17H13N3O3S

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C17H13N3O3S/c1-23-15-8-9-16(12-5-4-10-18-17(12)15)24(21,22)20-11-19-13-6-2-3-7-14(13)20/h2-11H,1H3

InChI Key

UOLWQRIXSIWOCF-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C=C1)S(=O)(=O)N3C=NC4=CC=CC=C43)C=CC=N2

Canonical SMILES

COC1=C2C(=C(C=C1)S(=O)(=O)N3C=NC4=CC=CC=C43)C=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.